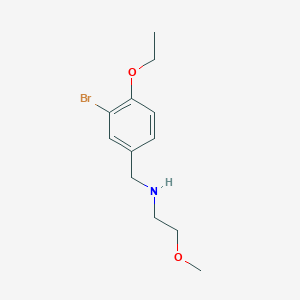![molecular formula C23H22FN5O2 B271668 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a chemical compound that belongs to the family of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as fluoxetine, which is an antidepressant medication that is used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
Wirkmechanismus
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, fluoxetine helps to alleviate symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, it has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate anxiety and stress. Fluoxetine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using fluoxetine in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a good safety profile, with relatively few side effects. However, one of the limitations of using fluoxetine in lab experiments is its potential for non-specific effects. Because it affects multiple neurotransmitter systems, it can be difficult to isolate the specific effects of fluoxetine in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific serotonin receptors. Another area of research is the investigation of fluoxetine's potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, research could focus on identifying biomarkers that can predict individual response to fluoxetine, which could help to improve treatment outcomes.
Synthesemethoden
The synthesis of 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves the reaction of 3-(4-(4-fluorophenyl)piperidin-1-yl)propan-1-ol with 3-methoxy-4-(1-phenyltetrazol-5-yloxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been extensively studied for its antidepressant properties. It has also been investigated for its potential therapeutic effects in other psychiatric disorders such as anxiety disorders, eating disorders, and post-traumatic stress disorder. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine |
|---|---|
Molekularformel |
C23H22FN5O2 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-30-22-15-17(16-25-14-13-18-7-5-6-10-20(18)24)11-12-21(22)31-23-26-27-28-29(23)19-8-3-2-4-9-19/h2-12,15,25H,13-14,16H2,1H3 |
InChI-Schlüssel |
JFNOZFOJQVZPLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)


![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)




![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)


![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol](/img/structure/B271608.png)